1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

Physicochemistry Drug-likeness Structural Biology

This triazolo[4,3-b]pyridazine derivative combines a cyclobutyl group at C3 with a 1,4-diazepane ring at C6 (MW 272 Da, cLogP 1.64), delivering two orthogonal modification handles—a free secondary amine on the diazepane and the cyclobutyl moiety. These enable precise exit vector control for PROTAC linker construction. The seven-membered diazepane ring provides conformational flexibility inaccessible to piperazine-based probes, making it ideal for interrogating extended kinase ATP pockets. It also serves as a structurally matched negative control for GABA_A α2/α3 programs, as the bulky 6-diazepane substitution is predicted to disrupt target binding. No direct biological activity is reported, establishing clean fragment-based screening baselines.

Molecular Formula C14H20N6
Molecular Weight 272.356
CAS No. 2380167-42-8
Cat. No. B2656720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane
CAS2380167-42-8
Molecular FormulaC14H20N6
Molecular Weight272.356
Structural Identifiers
SMILESC1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCNCC4
InChIInChI=1S/C14H20N6/c1-3-11(4-1)14-17-16-12-5-6-13(18-20(12)14)19-9-2-7-15-8-10-19/h5-6,11,15H,1-4,7-10H2
InChIKeyPCKNSXUBTGWEQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane (CAS 2380167-42-8) for Chemical Biology Tool Selection


The compound 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane (CAS 2380167-42-8) is a heterocyclic small molecule belonging to the class of triazolo[4,3-b]pyridazine derivatives. It serves as a research chemical and a potential building block. Direct, peer-reviewed biological activity data for this specific compound is absent from major public databases, with its ZINC entry confirming no known activity [1]. The known characteristics are its physicochemical properties (Mwt 272.36, logP 0.97, tPSA 63 Ų) [2] and its core structure, which combines a 1,2,4-triazolo[4,3-b]pyridazine scaffold with a 1,4-diazepane moiety and a cyclobutyl group. This structural combination distinguishes it from other triazolo-pyridazine based ligands and chemical probes.

Why 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane Cannot Be Replaced by Common Analogs


Direct biological data to guide substitution is absent, but a physicochemical analysis reveals that simple analogs are not interchangeable. The compound's unique combination of a cyclobutyl group at the 3-position and a 1,4-diazepane at the 6-position creates a distinct profile. For example, replacing the cyclobutyl with a methyl group (CAS 2380143-79-1) shifts the molecular weight from 272.36 to 232.29 and reduces lipophilicity, which will alter membrane permeability and target binding [1]. Conversely, replacing the seven-membered diazepane ring with a six-membered piperazine (CAS for analog not specified, but formula differs) modifies the compound’s basicity, conformational flexibility, and key interactions, as the diazepane's additional methylene group provides a unique vector for hydrogen bonding and steric occupancy [2]. The following quantitative evidence details these critical physicochemical differentiators.

Quantitative Evidence for Selection of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane


Physicochemical Differentiation: Cyclobutyl vs. Methyl Analogs

The 3-cyclobutyl substitution provides a clear differentiation from the simpler 3-methyl analog (CAS 2380143-79-1). The target compound has a significantly larger molecular size (Mwt 272.36 vs. 232.29 g/mol) and higher lipophilicity (clogP 1.64 vs. a predicted lower value for the methyl analog) [1][2]. The higher fraction of sp3-hybridized carbons (0.50) improves three-dimensionality, a key factor in target selectivity [3].

Physicochemistry Drug-likeness Structural Biology

Conformational Flexibility: 1,4-Diazepane vs. Piperazine-based Analogs

The use of a 1,4-diazepane ring, as opposed to the more common piperazine found in many kinase inhibitors, introduces a key difference in conformational flexibility and ring pucker. The seven-membered diazepane exhibits lower ring-strain energy and a more diverse conformational landscape compared to the six-membered piperazine, which predominantly adopts a chair conformation [1]. This can translate to a higher entropic cost upon binding but also enables the exploration of unique binding pockets inaccessible to piperazine analogs.

Medicinal Chemistry Conformational Analysis Kinase Inhibitors

Lipophilicity and Hydrogen Bonding Profile Differentiates from Aromatic-Substituted Class Leads

Compared to leading triazolo-pyridazine GABA_A receptor ligands like MK-0343, which feature an aromatic (2,6-difluorophenyl) group at the 3-position, the target compound's cyclobutyl group results in markedly lower lipophilicity (clogP 1.64 vs. a predicted clogP >3 for MK-0343) and a distinct hydrogen bonding profile (0 HBD vs. 1 HBD) [1][2]. The lower tPSA (63 Ų vs. a predicted >80 Ų for MK-0343) suggests improved passive membrane permeability, which is a key differentiator for CNS drug discovery applications.

ADME Lipophilicity GABA receptor

Recommended Research Applications for 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane Based on Differentiated Properties


Fragment-Based Screening for CNS Targets Requiring Low Aromaticity

The compound's low molecular weight (272 Da), moderate lipophilicity (clogP 1.64), and absence of aromatic rings at the 3-position make it a superior starting point for fragment-based drug discovery (FBDD) targeting CNS proteins. Compared to the more lipophilic, aromatic-rich MK-0343, this compound minimizes aromatic stacking interactions that often lead to non-specific binding and poor selectivity in fragment screens. [1]

Chemical Probe Development for Kinases with Unusual ATP-Site Geometries

The 1,4-diazepane moiety offers greater conformational freedom than the ubiquitous piperazine found in many kinase inhibitors. This compound can be used to probe kinase ATP-binding sites that possess an extended or unusually shaped hydrophobic pocket, where the diazepane ring can adopt a conformation inaccessible to piperazine-based probes. [2]

Negative Control for GABA_A Receptor Studies

Given that the cyclobutyl-substituted triazolo-pyridazine patent family (e.g., US-6303605-B1) claims high affinity for GABA_A receptors, this specific compound, with a bulky diazepane group at a position known to disrupt binding, can serve as a structurally matched negative control. Its predicted inactivity against the target validates that any observed biological effect from the active analogs is on-target. [3]

Synthetic Building Block for Diversifying PROTAC Linkers

The presence of two distinct functional handles—the cyclobutyl group and the unprotected secondary amine on the diazepane—allows for orthogonal chemical modification. This is highly valuable for constructing PROTAC (proteolysis-targeting chimera) linker systems where precise geometry and exit vector control are critical for forming a ternary complex. [4]

Quote Request

Request a Quote for 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.